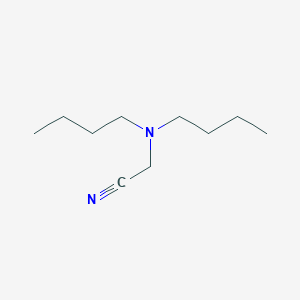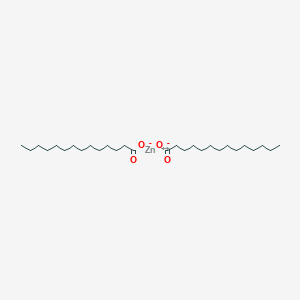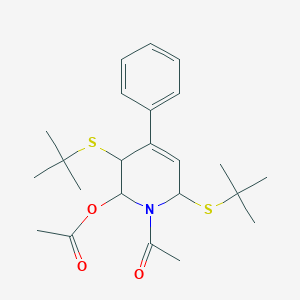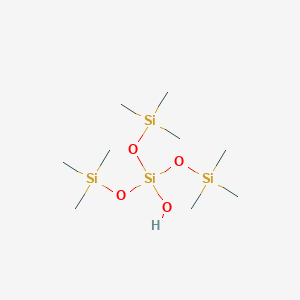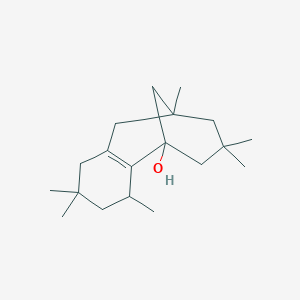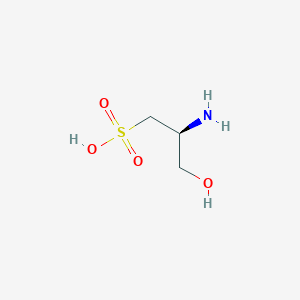
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid, commonly known as taurine, is an amino acid that is found abundantly in the human body. It was first discovered in ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is a non-protein amino acid, which means that it is not used to build proteins in the body. Instead, it serves a number of important functions in the body, including regulating the nervous system, maintaining the health of the heart and eyes, and supporting the immune system.
Applications De Recherche Scientifique
Buffering Agent in Biological Systems :
- It is used for pH control as a standard buffer in the physiological pH region. For instance, its structural relative, TAPS (N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), functions effectively in the pH range of 7.7–9.1 (Taha & Lee, 2010).
- Additionally, studies on complex formation of Cr(III) ion with various biological pH buffers including TAPS highlight its significance in understanding metal ion interactions in biological systems (Taha, Gupta, & Lee, 2011).
Molecular Dynamics in Organic Solids :
- Research involving variable-temperature 17O NMR studies on sulfonic acids, including homotaurine (3-aminopropane-1-sulfonic acid), provides insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of these compounds at the molecular level (Kong et al., 2012).
Chemical Synthesis and Catalysis :
- The compound has been utilized in the synthesis of novel ionic liquids, such as 2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, which demonstrated efficient catalytic activity and remarkable biodegradability potential (Honarmand, Tzani, & Detsi, 2018).
- Its derivatives have also been used in the design and preparation of hydrophobic mesoporous biochar for acid-catalyzed reactions, showing high catalytic efficiency (Zhong et al., 2019).
Pharmaceutical Applications :
- In pharmaceutical research, compounds like 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, synthesized from similar sulfonic acids, have been explored for their potential as GABAB receptor antagonists (Hughes & Prager, 1997).
Environmental Applications :
- Sulfonated thin-film composite nanofiltration membranes, utilizing derivatives of sulfonic acids, have been developed for the treatment of dye solutions, demonstrating improved water flux and dye rejection capabilities (Liu et al., 2012).
Propriétés
Numéro CAS |
16421-58-2 |
|---|---|
Nom du produit |
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid |
Formule moléculaire |
C3H9NO4S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO4S/c4-3(1-5)2-9(6,7)8/h3,5H,1-2,4H2,(H,6,7,8)/t3-/m0/s1 |
Clé InChI |
IISXMZMYCYNVES-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](CS(=O)(=O)O)N)O |
SMILES |
C(C(CS(=O)(=O)O)N)O |
SMILES canonique |
C(C(CS(=O)(=O)O)N)O |
Synonymes |
2-amino-3-hydroxy-1-propane sulfonic acid cysteinolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



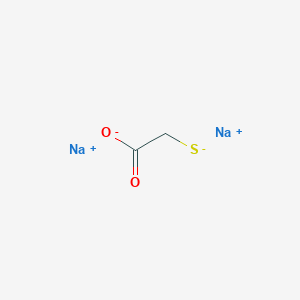
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)




